2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride

Catalog No.
S13981802
CAS No.
M.F
C4HClF3NO2S2
M. Wt
251.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chlori...

Product Name

2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride

IUPAC Name

2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride

Molecular Formula

C4HClF3NO2S2

Molecular Weight

251.6 g/mol

InChI

InChI=1S/C4HClF3NO2S2/c5-13(10,11)2-1-9-3(12-2)4(6,7)8/h1H

InChI Key

YGIHILUSEZKMMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)S(=O)(=O)Cl

2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride (CAS 1690927-87-7) is a highly specialized, electrophilic building block utilized primarily for the synthesis of heteroaromatic sulfonamides. Featuring a strongly electron-withdrawing trifluoromethyl group at the C2 position of a 1,3-thiazole core, this sulfonylating agent enables the introduction of a metabolically robust, lipophilic pharmacophore into amine-containing substrates [1]. In procurement and process chemistry, it is valued for its high reactivity in standard Schotten-Baumann-type conditions and its ability to generate sulfonamide libraries with enhanced proteolytic stability and predictable physicochemical properties compared to standard phenyl or unsubstituted thiazole analogs.

Research Fit

Sulfonamide synthesis fit Reported enhanced electrophilicity supports efficient amine coupling
Regioisomer-controlled reactivity 5-sulfonyl chloride placement avoids 4-position reactivity drop
Patent-backed intermediate Documented in agrochemical and CNS-targeted patent syntheses

Substituting 2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride with simpler analogs like benzenesulfonyl chloride or 2-methyl-1,3-thiazole-5-sulfonyl chloride fundamentally alters the downstream product's performance. The C2-trifluoromethyl group acts as a metabolic shield, preventing the rapid cytochrome P450-mediated oxidation that typically degrades unsubstituted or methyl-substituted thiazoles [1]. Furthermore, the strong inductive effect of the CF3 group significantly lowers the pKa of the resulting sulfonamide N-H, altering target binding affinities and membrane permeability. Utilizing trifluoromethanesulfonyl chloride (triflyl chloride) as a workaround fails because it lacks the critical thiazole spacer, drastically changing the steric volume and spatial orientation of the molecule, rendering it unsuitable for applications requiring specific heteroaromatic interactions [2].

Substitution Risk

Electrophilicity at 5-sulfonyl chloride
2-CF3 substituted: highest electrophilicity in studied set
Unsubstituted or 2-methyl: lower electrophilicity, may require excess reagent
Regioisomer reactivity ranking
5-substituted thiazole: ranks above 4-substituted in N-site electrophilicity
4-substituted thiazole: lower N-site reactivity, may alter coupling regioselectivity
Side-reaction profile
Electron-deficient CF3-thiazole: hard electrophile, favors sulfonamide formation
Electron-rich analogs: may promote ring-opening or other side reactions

Metabolic Stability Enhancement via C2-Trifluoromethylation

The incorporation of the CF3 group at the 2-position of the thiazole ring provides a profound steric and electronic shield against oxidative metabolism. When comparing sulfonamides derived from 2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride to those synthesized from 2-methyl-1,3-thiazole-5-sulfonyl chloride, the CF3 analogs demonstrate significantly prolonged half-lives in human liver microsome (HLM) assays [1]. The methyl variant is highly susceptible to rapid oxidation at the C2-methyl group, leading to rapid clearance, whereas the CF3 group is metabolically inert.

Evidence DimensionMetabolic vulnerability at the thiazole C2 position
Target Compound DataCF3-substituted thiazole sulfonamides exhibit high resistance to C2-oxidation (extended microsomal half-life).
Comparator Or Baseline2-Methyl-1,3-thiazole-5-sulfonyl chloride derivatives
Quantified DifferenceComplete elimination of C2-methyl oxidation liability, significantly extending in vitro half-life.
ConditionsHuman liver microsome (HLM) stability assays for downstream sulfonamides.

Procurement of the CF3-substituted precursor is essential for drug discovery programs aiming to avoid the rapid metabolic clearance associated with standard alkyl-thiazole derivatives.

Electrophilicity Maximized
Class-level
Highest electrophilicity among 5-sulfonyl chloride thiazoles (small fk- at N-site)
Supports electrophilicity-driven coupling efficiency
Gas-phase DFT calculations; experimental validation advised

Modulation of Sulfonamide Acidity (pKa)

The strongly electron-withdrawing nature of the trifluoromethyl group exerts a significant inductive effect across the thiazole ring system, directly impacting the acidity of the downstream sulfonamide. Sulfonamides synthesized from 2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride possess a lower pKa compared to those derived from unsubstituted 1,3-thiazole-5-sulfonyl chloride [1]. This modulated acidity alters the ionization state of the molecule at physiological pH, which is a critical parameter for tuning aqueous solubility, membrane permeability, and target protein binding kinetics.

Evidence DimensionInductive effect on downstream sulfonamide N-H pKa
Target Compound DataLower pKa (more acidic sulfonamide) driven by the strong electron-withdrawing CF3 group (Hammett sigma_meta ~ 0.43).
Comparator Or BaselineUnsubstituted 1,3-thiazole-5-sulfonyl chloride derivatives
Quantified DifferenceMeasurable downward shift in pKa relative to unsubstituted analogs, increasing the fraction of ionized species at physiological pH.
ConditionsAqueous pKa determination of synthesized primary/secondary sulfonamides.

Selecting this specific sulfonyl chloride allows chemists to rationally tune the ionization profile of their library, a critical step in optimizing oral bioavailability.

5-Position Outperforms 4-Position
Head-to-head
5-substituted thiazoles rank above 4-substituted in N-site electrophilicity reactivity
Regioisomer selection directly influences coupling reactivity
DFT calculations (B3LYP/6-311++G(d,p))

Lipophilicity (LogP) Optimization

The addition of a trifluoromethyl group is a classic bioisosteric strategy to increase lipophilicity without adding excessive steric bulk. Utilizing 2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride instead of the unsubstituted 1,3-thiazole-5-sulfonyl chloride predictably increases the LogP of the resulting compounds [1]. This enhancement in lipophilicity is crucial for improving the passive membrane permeability of polar sulfonamide scaffolds, ensuring better cellular penetration in whole-cell assays compared to the more hydrophilic unsubstituted baselines.

Evidence DimensionPartition coefficient (LogP) contribution
Target Compound DataCF3 group contributes a predictable increase in lipophilicity (pi value ~ 0.88).
Comparator Or BaselineUnsubstituted 1,3-thiazole-5-sulfonyl chloride
Quantified Difference~0.8 to 1.0 log unit increase in LogP for the final synthesized molecules.
ConditionsStandard octanol-water partition coefficient calculations/assays for resulting sulfonamides.

Buyers requiring enhanced cell permeability in their compound libraries must procure the CF3-substituted variant rather than the unsubstituted baseline to achieve the necessary LogP shift.

Patented Agrochemical Intermediate
Reported
Derivatives show reported pest-control activity against aphids, whitefly, planthopper
Supports patent-backed agrochemical lead generation
Field trial and lab bioassay context; cross-study comparison
Hard Electrophilic Character
Class-level
Small fk- at N-site predicts hard acid-base preference, favors sulfonamide over ring-opening
May reduce side reactions in amine coupling
Quantum chemical calculations; inferred experimental benchmark

Parallel Synthesis of Metabolically Stable Sulfonamide Libraries

Due to the robust metabolic shielding provided by the C2-trifluoromethyl group, this sulfonyl chloride is the premier choice for generating screening libraries in drug discovery where late-stage metabolic clearance (specifically C2 oxidation) is a known liability [1].

Physicochemical Tuning of Agrochemical Candidates

In the development of novel crop protection agents, tuning the pKa and LogP of the active ingredient is critical for leaf penetration and systemic mobility. This compound allows for the precise installation of a highly lipophilic, electron-withdrawing pharmacophore that optimizes these parameters better than standard benzenesulfonyl chlorides [2].

Synthesis of Targeted Kinase and Protease Inhibitors

The thiazole core provides essential hydrogen-bonding acceptors (nitrogen) and donors (via the resulting sulfonamide NH) that are frequently utilized in the hinge-binding regions of kinases or the active sites of proteases. The CF3 variant is specifically selected when the binding pocket requires a lipophilic, electron-dense moiety to displace ordered water molecules [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Agrochemical insecticidal sulfonamide R&D
Regioisomer-validated intermediate with reported pest-control activity
Review patent CN110845436A pest spectrum and field trial context
Medicinal chemistry sulfonamide library synthesis
Hard electrophile coupling profile for amine nucleophiles
Minimize side reactions; validate on parallel synthesis platform
CNS and anti-infective imidazo[2,1-b]thiazole scaffolds
2-CF3 may provide metabolic shielding and lipophilicity
Scaffold-specific patent literature and metabolic stability assays
Upgrading unsubstituted thiazole sulfonamide hits
Electronic modulation through 2-CF3 substitution
Assess selectivity shift and ADME profile in hit-to-lead

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Exact Mass

250.9089328 g/mol

Monoisotopic Mass

250.9089328 g/mol

Heavy Atom Count

13

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